![molecular formula C18H16N2O2 B5850701 1-[2-(4-methoxyphenoxy)ethyl]-1H-indole-3-carbonitrile](/img/structure/B5850701.png)
1-[2-(4-methoxyphenoxy)ethyl]-1H-indole-3-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[2-(4-methoxyphenoxy)ethyl]-1H-indole-3-carbonitrile, also known as JWH-250, is a synthetic cannabinoid that acts as a potent agonist at the cannabinoid receptors CB1 and CB2. It was first synthesized in 1999 by John W. Huffman and his team at Clemson University. JWH-250 has gained significant interest in the scientific community due to its potential therapeutic applications.
作用机制
1-[2-(4-methoxyphenoxy)ethyl]-1H-indole-3-carbonitrile acts as a potent agonist at the CB1 and CB2 receptors, which are primarily located in the central nervous system and immune system, respectively. Activation of these receptors by this compound leads to a wide range of biochemical and physiological effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are diverse and depend on the specific receptor subtype that is activated. Activation of the CB1 receptor by this compound leads to the release of neurotransmitters such as dopamine and serotonin, which are involved in the regulation of mood, appetite, and pain perception. Activation of the CB2 receptor by this compound leads to the modulation of immune function, which may be beneficial in the treatment of inflammatory diseases.
实验室实验的优点和局限性
One of the major advantages of 1-[2-(4-methoxyphenoxy)ethyl]-1H-indole-3-carbonitrile is its high potency and selectivity for the CB1 and CB2 receptors, which makes it a valuable tool for studying the physiological and biochemical effects of these receptors. However, one of the limitations of this compound is its synthetic nature, which may limit its applicability to natural systems.
未来方向
There are several future directions for research on 1-[2-(4-methoxyphenoxy)ethyl]-1H-indole-3-carbonitrile. One area of interest is the development of novel analogs with improved pharmacological properties, such as increased potency and selectivity. Another area of interest is the investigation of the potential therapeutic applications of this compound in various fields of medicine, including pain management, neuroprotection, and cancer treatment. Finally, further studies are needed to elucidate the precise mechanisms of action of this compound at the CB1 and CB2 receptors, which may lead to the development of more effective drugs targeting these receptors.
合成方法
The synthesis of 1-[2-(4-methoxyphenoxy)ethyl]-1H-indole-3-carbonitrile involves the condensation of 4-methoxyphenylacetonitrile with indole-3-carbaldehyde in the presence of a strong base, followed by the reduction of the resulting imine with sodium borohydride. The final product is obtained through a purification process that involves recrystallization.
科学研究应用
1-[2-(4-methoxyphenoxy)ethyl]-1H-indole-3-carbonitrile has been extensively studied for its potential therapeutic applications in various fields of medicine, including pain management, neuroprotection, and cancer treatment. In particular, it has been found to have potent analgesic effects, making it a promising alternative to traditional opioids. It has also been shown to have neuroprotective properties, which may be beneficial in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, this compound has been investigated for its potential anti-cancer effects, as it has been found to inhibit the growth of various cancer cell lines.
属性
IUPAC Name |
1-[2-(4-methoxyphenoxy)ethyl]indole-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2/c1-21-15-6-8-16(9-7-15)22-11-10-20-13-14(12-19)17-4-2-3-5-18(17)20/h2-9,13H,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUNPYFJGJWGXCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCCN2C=C(C3=CC=CC=C32)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

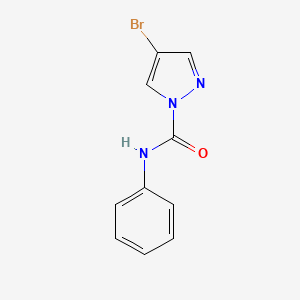
![N-(2-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-1,3-benzothiazol-6-yl)acetamide](/img/structure/B5850620.png)

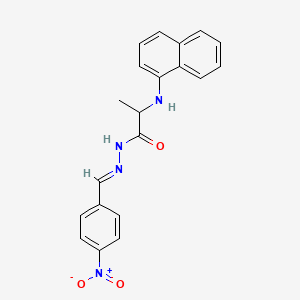
![ethyl 5-({[(2-chlorophenyl)amino]carbonyl}amino)-2,6-dimethylnicotinate](/img/structure/B5850642.png)

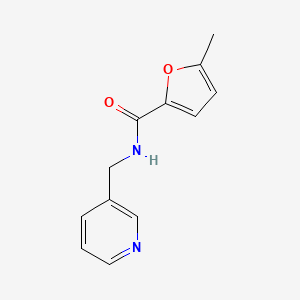
![N'-[2-(4-chlorophenoxy)acetyl]isonicotinohydrazide](/img/structure/B5850659.png)
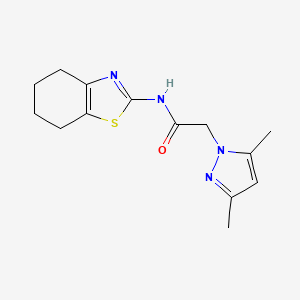
![5-(3,4-dimethylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5850693.png)
![N-{[(2,5-dimethylphenyl)amino]carbonothioyl}-2-phenylacetamide](/img/structure/B5850707.png)
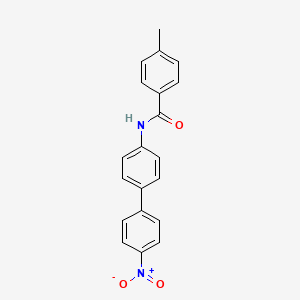
![2-cyano-3-[2-(trifluoromethyl)phenyl]-2-propenethioamide](/img/structure/B5850720.png)
![dimethyl 2-{[(4-methylphenyl)acetyl]amino}terephthalate](/img/structure/B5850721.png)